molecular formula C22H18N4O2S B2912863 5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358828-10-0

5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2912863
CAS No.: 1358828-10-0
M. Wt: 402.47
InChI Key: PYEDGAIVEJESTI-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazinone core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key substituents include:

  • Thiophen-2-yl group at position 2: Enhances π-π stacking and modulates electronic properties.
  • Oxazolylmethyl group at position 5: The oxazole ring is substituted with a methyl group (position 5) and a p-tolyl group (position 2), contributing to lipophilicity and steric bulk .

The molecular formula is C₂₅H₂₀N₄O₂S, with a molecular weight of 440.52 g/mol.

Properties

IUPAC Name

5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-14-5-7-16(8-6-14)21-23-18(15(2)28-21)13-25-9-10-26-19(22(25)27)12-17(24-26)20-4-3-11-29-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEDGAIVEJESTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is C28H28N4O3C_{28}H_{28}N_{4}O_{3}, with a molecular weight of approximately 468.557 g/mol. Its structure consists of multiple functional groups, including oxazole and pyrazole moieties, which are often associated with diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine structures exhibit significant antimicrobial properties. For instance, compounds with similar frameworks have shown efficacy against various pathogens, including Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentrations (MICs) as low as 0.21 μM for certain derivatives .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay on various cell lines, including HaCat and Balb/c 3T3 cells. Preliminary results suggest that certain derivatives exhibit promising cytotoxicity profiles, indicating potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. In particular, pyrazolo[1,5-a]pyridine derivatives have been shown to act as inhibitors of AXL and c-MET kinases, which play crucial roles in cancer progression and metastasis . The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.

Case Studies and Research Findings

  • Antimicrobial Screening : In a study focusing on thiazolopyridine derivatives, compounds similar to the target compound were screened for antimicrobial activity. The most active derivative exhibited strong binding interactions with DNA gyrase and MurD enzymes, suggesting a mechanism involving interference with bacterial DNA replication .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxicity of various derivatives on cancer cell lines. The results indicated that certain modifications to the pyrazolo framework enhanced cytotoxic effects, supporting the notion that structural variations can significantly influence biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/Cell LineMIC/IC50 ValueReference
Compound AAntimicrobialPseudomonas aeruginosa0.21 μM
Compound BCytotoxicHaCat cellsIC50 = 15 μM
Compound CKinase Inhibitionc-METIC50 = 30 nM

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the pyrazolo[1,5-a]pyrazinone core but differ in substituents, influencing their properties:

Compound Name / CAS Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiophen-2-yl (5-methyl-2-(p-tolyl)oxazol-4-yl)methyl C₂₅H₂₀N₄O₂S 440.52 Thiophene enhances electron-richness; p-tolyl boosts lipophilicity .
CAS 941950-37-4 4-Methoxyphenyl (2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl C₂₆H₂₄N₄O₄ 456.50 Methoxy group improves solubility; ethoxyphenyl increases steric hindrance.
CAS 2108270-49-9 Phenyl (5-methyl-1,3,4-oxadiazol-2-yl)methyl C₁₇H₁₅N₅O₃ 337.33 Oxadiazole ring introduces polarity; smaller size may enhance bioavailability.
Key Observations:
  • Lipophilicity : The p-tolyl group (logP ~2.7) increases lipophilicity relative to the ethoxyphenyl (logP ~2.2) or oxadiazole (logP ~1.5) groups, affecting membrane permeability .
  • Steric Considerations : The oxazole-methyl-p-tolyl substituent in the target compound creates greater steric bulk than oxadiazole or methoxy groups, possibly influencing binding pocket compatibility.

Structural Characterization

Crystallographic data for analogs () reveal:

  • Planarity: The pyrazolo[1,5-a]pyrazinone core is planar, but substituents like p-tolyl or ethoxyphenyl introduce torsional angles (~80–90°) that disrupt coplanarity .
  • Packing Interactions : Thiophene’s sulfur atom may engage in weaker CH-π interactions compared to methoxyphenyl’s oxygen, influencing crystal packing .

Q & A

Q. What synthetic routes are commonly employed to prepare pyrazolo[1,5-a]pyrazinone derivatives like this compound?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Cyclization of 5-aminopyrazole precursors with reagents like ethoxycarbonyl isocyanate/thiocyanate forms the pyrazolo[1,5-a]pyrazinone core via intramolecular cyclization .
  • Regioselective coupling of oxazole and thiophene substituents can be achieved using palladium-catalyzed cross-coupling or nucleophilic substitution, as described in pyrazole synthesis protocols .
  • Oxazole ring formation may utilize 1-(4-methoxyphenyl)ethan-1-one and diethyl oxalate under basic conditions (e.g., NaH in toluene) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key features should researchers anticipate?

  • ¹H/¹³C NMR : Look for signals corresponding to the oxazole methyl group (~δ 2.3 ppm for CH₃), thiophene protons (δ 6.8–7.5 ppm), and pyrazinone carbonyl carbons (~δ 160–165 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the pyrazinone and oxazole rings .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the complex heterocyclic structure .

Q. How can reaction conditions be optimized to improve oxazole ring formation yields?

  • Design of Experiments (DoE) methodologies, as applied in flow-chemistry setups, allow systematic variation of parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions .
  • Reflux in ethanol or toluene with a catalytic base (e.g., piperidine) enhances cyclization efficiency, as shown in analogous oxadiazole syntheses .

Q. What purification protocols are recommended for this compound?

  • Recrystallization from DMF-EtOH (1:1) or 1,4-dioxane effectively removes polar byproducts .
  • Column chromatography with silica gel and ethyl acetate/hexane gradients resolves non-polar impurities, particularly for intermediates like oxazole-methyl precursors .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity and stability during synthesis?

  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution, revealing nucleophilic/electrophilic sites. For example, the oxazole methyl group’s electron-donating effect stabilizes the pyrazinone core, aligning with NMR chemical shift data .
  • Transition state analysis identifies energy barriers for cyclization steps, guiding solvent/catalyst selection .

Q. What mechanistic insights explain the cyclization steps in pyrazolo[1,5-a]pyrazinone formation?

  • Intramolecular nucleophilic attack by the pyrazole nitrogen on a carbonyl carbon forms the pyrazinone ring, as observed in reactions of 5-aminopyrazoles with ethoxycarbonyl isocyanate .
  • Steric effects from the p-tolyl group influence regioselectivity, favoring substitution at the oxazole’s 4-position over the 5-position .

Q. How can molecular docking studies evaluate this compound’s interaction with fungal enzyme targets?

  • Target selection : Use enzymes like 14α-demethylase (PDB: 3LD6), critical in fungal ergosterol biosynthesis .
  • Docking software (AutoDock Vina) : Simulate binding poses, focusing on hydrogen bonds between the pyrazinone carbonyl and enzyme active sites. Validate with in vitro antifungal assays .

Q. What strategies resolve contradictions between DFT predictions and experimental spectral data?

  • Solvent effect modeling : Include polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in NMR/IR spectra .
  • Conformational analysis : Compare computed Boltzmann-weighted spectra with experimental data to identify dominant conformers .

Q. Which in vitro assays are suitable for assessing anticancer potential, and how is cytotoxicity measured?

  • Sulforhodamine B (SRB) assay : Quantify cell viability in cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) after 48-hour exposure. Calculate IC₅₀ values and selectivity indices .
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .

Q. How can side reactions during synthesis be minimized?

  • Byproduct identification : Monitor reactions via TLC or LC-MS to detect intermediates like hydrazides or open-chain ureas. Adjust stoichiometry to favor cyclization over polymerization .
  • Low-temperature conditions (–20°C) suppress oxazole ring decomposition during methyl group functionalization .

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